molecular formula C22H23F3N4O3 B2563253 1-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one CAS No. 2034273-14-6

1-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one

Cat. No. B2563253
CAS RN: 2034273-14-6
M. Wt: 448.446
InChI Key: VSDPVIZDJXFRNS-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazolidin-2-one, which is a heterocyclic compound featuring an imidazole ring fused with a lactam structure. The molecule includes several functional groups and substituents, such as a trifluoromethyl group, a pyridine ring, and a tolyl group, which may contribute to its chemical reactivity and potential biological activity.

Synthesis Analysis

The synthesis of imidazolidin-2-one derivatives can be approached through various methods. For instance, the reaction of 4-arylidene-2-phenyl-5(4H)-oxazolones with pyridin-2-amine under microwave irradiation in ethylene glycol has been reported to yield imidazo[1,2-a]pyridin-2-one derivatives . Another method involves the one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis to produce imidazo[1,2-a]pyridines . Additionally, a three-component reaction using ynals, pyridin-2-amines, and alcohols or thiols has been developed for the regiospecific synthesis of imidazo[1,2-a]pyridines without the need for transition metals .

Molecular Structure Analysis

The molecular structure of imidazolidin-2-one derivatives is characterized by the presence of an imidazole ring fused with a lactam ring. The substitution pattern on the imidazole ring, particularly at the 2-position, is crucial for the biological activity of these compounds. The presence of a trifluoromethyl group and a pyridine ring in the molecule suggests potential interactions with biological targets due to the electron-withdrawing nature of the trifluoromethyl group and the basicity of the pyridine nitrogen .

Chemical Reactions Analysis

Imidazolidin-2-one derivatives can participate in various chemical reactions. For example, they can be used as intermediates in the synthesis of more complex heterocyclic compounds. The Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines employs ethyl tertiary amines as carbon sources under oxidative conditions . Additionally, the reaction of 2H-azirines with triflic anhydride followed by reaction with 2-halopyridines leads to the formation of C3-substituted imidazo[1,2-a]pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidin-2-one derivatives are influenced by their molecular structure. The presence of various substituents can affect the compound's solubility, stability, and reactivity. For instance, the introduction of a trifluoromethyl group can increase the lipophilicity of the molecule, which may affect its pharmacokinetic properties if it is intended for use as a drug . The pyridine ring can engage in hydrogen bonding and π-π interactions, which could be relevant in the compound's binding to biological targets .

Scientific Research Applications

Synthesis and Chemical Properties

Research on imidazo[1,2-a]pyridines and similar compounds focuses on developing efficient synthetic routes and exploring their chemical properties. A study by Honey et al. (2012) highlights the versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as an intermediate for synthesizing a wide range of trifluoromethyl heterocycles, including imidazoles and pyridines, through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey, M. A., Pasceri, R., Lewis, W., & Moody, C., 2012). Such synthetic methodologies provide rapid access to complex structures that could serve as pharmacophores or functional materials.

Applications in Medicinal Chemistry

Compounds within this chemical family exhibit potential as pharmacophores, with diverse biological activities being explored. For example, the synthesis and evaluation of imidazo[1,2-a]pyridines as antiulcer agents were reported, highlighting the potential of these heterocycles in developing new therapeutics (Starrett, J., Montzka, T. A., Crosswell, A., & Cavanagh, R. L., 1989). Although the specific applications of 1-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one were not detailed in the search results, the structural similarity to these compounds suggests potential in medicinal chemistry research.

Material Science and Catalysis

The research also extends into material science and catalysis, where the unique properties of imidazo[1,2-a]pyridines and related compounds are leveraged for specific applications. For instance, Knipping et al. (2018) discussed the use of room temperature ionic liquids, containing imidazolium, pyrrolidinium, and piperidinium cations, for lithium–oxygen battery electrolytes, showcasing the utility of these compounds in enhancing battery performance (Knipping, E., Aucher, C., Guirado, G., & Aubouy, L., 2018).

properties

IUPAC Name

1-(4-methylphenyl)-3-[2-oxo-2-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N4O3/c1-15-2-4-17(5-3-15)29-11-10-28(21(29)31)14-20(30)27-9-7-18(13-27)32-19-12-16(6-8-26-19)22(23,24)25/h2-6,8,12,18H,7,9-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDPVIZDJXFRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCC(C3)OC4=NC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one

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